

1,3-Dibromopropane molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to **1,3-Dibromopropane**: Molecular Structure, Properties, and Synthetic Applications

This technical guide provides a comprehensive overview of **1,3-dibromopropane**, a key reagent in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular characteristics, physicochemical properties, and significant applications, supported by experimental protocols and data visualizations.

Introduction

1,3-Dibromopropane, also known as trimethylene dibromide, is a dihalogenated propane with the chemical formula C₃H₆Br₂.[1][2] It is a colorless to light-yellow liquid with a characteristic sweet odor.[1][3] This organobromine compound is a versatile building block in organic chemistry, primarily utilized for the introduction of a three-carbon bridge (a propyl group) into molecular structures.[1] Its utility is particularly notable in the synthesis of C₃-bridged compounds through carbon-nitrogen coupling reactions and in the formation of cyclic compounds. Historically, it was used in the first synthesis of cyclopropane in 1881, a reaction known as the Freund reaction.

Molecular Structure and Weight

The structure of **1,3-dibromopropane** consists of a central propane chain with bromine atoms attached to the terminal carbons (C1 and C3). The presence of two bromine atoms, which are good leaving groups, makes this molecule highly reactive in nucleophilic substitution reactions.

Caption: Ball-and-stick model of **1,3-Dibromopropane**.

The molecular weight of **1,3-dibromopropane** has been determined to be approximately 201.89 g/mol .

Physicochemical and Spectroscopic Data

The quantitative properties of **1,3-dibromopropane** are summarized in the tables below for easy reference.

Table 1: General and Identification Properties

Property	Value	Reference
IUPAC Name	1,3-dibromopropane	_
Synonyms	Trimethylene bromide, Trimethylene dibromide	
CAS Number	109-64-8	_
Molecular Formula	C ₃ H ₆ Br ₂	
Molecular Weight	201.89 g/mol	_
Appearance	Colorless to slightly yellow liquid	_
Odor	Sweet	_

Table 2: Physical and Chemical Properties

Property	Value	Refere
Density	1.989 g/mL at 25 °C	
Boiling Point	167 °C	
Melting Point	-34 °C to -36 °C	_
Flash Point	54 °C (129.2 °F) - closed cup	-
Solubility in Water	1.68 g/L at 30 °C	
Solubility in Organic Solvents	Soluble in ether, acetone, and chloroform	
Refractive Index (n20/D)	1.524	_
Vapor Density	7 (vs air)	-
LogP (log Kow)	2.37	-
Henry's Law Constant	$8.88 \times 10^{-4} \text{ atm} \cdot \text{m}^3/\text{mol at } 25$ °C	

Table 3: Spectroscopic Data

Spectroscopic Technique	Data Availability	Reference
Nuclear Magnetic Resonance (NMR)	¹ H NMR spectra are available.	
Infrared (IR) Spectroscopy	IR spectra are available in the NIST/EPA Gas-Phase Infrared Database.	
Mass Spectrometry (MS)	Electron ionization mass spectra are available.	_
Raman Spectroscopy	Raman spectra for crystalline, liquid, and gaseous states have been reported.	-

Chemical Reactivity and Applications

1,3-Dibromopropane is a key substrate in various organic reactions, primarily due to the two reactive C-Br bonds. It is widely used in the synthesis of pharmaceuticals, insecticides, and fragrances.

A classic application is the Freund reaction for the synthesis of cyclopropane, where **1,3-dibromopropane** reacts with a metal like sodium.

Freund Reaction for Cyclopropane Synthesis

Br-CH2-CH2-CH2-Br

2 Na

2 NaBr

Click to download full resolution via product page

Caption: Synthesis of cyclopropane from **1,3-dibromopropane**.

It also serves as a substrate for forming C3-bridged compounds through coupling reactions, such as the preparation of 1,3-bis(1-7'-chloro-4-quinolyl-4- piperazinyl)propane.

Experimental Protocols

Detailed methodologies for the synthesis and purification of **1,3-dibromopropane** are crucial for its application in research and development.

Synthesis of 1,3-Dibromopropane from 1,3-Propanediol

This protocol describes the synthesis via the reaction of 1,3-propanediol with sodium bromide and sulfuric acid.

Materials:

1,3-Propanediol (43.0 mL, 600 mmol)

- Anhydrous Sodium Bromide (154.5 g, 1500 mmol)
- 90% Sulfuric Acid (150 mL, ~2500 mmol)
- Distilled Water
- 10% Sodium Carbonate solution
- Anhydrous Magnesium Sulfate

Procedure:

- Equip a 500 mL 3-neck round-bottom flask with a stir bar, a pressure-equalizing addition funnel, and a reflux condenser.
- Charge the flask with 100 mL of distilled water, 154.5 g of anhydrous sodium bromide, and 43.0 mL of 1,3-propanediol.
- Wash the graduated cylinder used for the diol with 35 mL of distilled water and add this to the flask.
- Charge the addition funnel with 150 mL of 90% sulfuric acid.
- With cooling water running through the condenser, add the sulfuric acid dropwise (1 drop/sec). The reaction is exothermic.
- Once the addition is complete, replace the addition funnel with a stopper and reflux the mixture for 2 hours.
- After reflux, set up the apparatus for distillation. Insulate the flask and heat strongly.
- Collect the distillate, which will form two layers, until the stillhead temperature rises to 120°C and the distillate runs clear.

Purification of 1,3-Dibromopropane

The crude product from the synthesis can be purified as follows.

Materials:

- Crude 1,3-dibromopropane
- Concentrated Hydrochloric Acid (or cold 98% Sulfuric Acid)
- 5% or 10% Sodium Bicarbonate/Carbonate solution
- Anhydrous Calcium Chloride (or Magnesium Sulfate)

Procedure:

- Separate the lower organic layer (crude 1,3-dibromopropane) from the aqueous layer in the collected distillate.
- Wash the crude product with an equal volume of concentrated hydrochloric acid or cold 98% sulfuric acid. Separate the lower organic layer.
- Wash the organic layer with water, followed by a 5-10% sodium carbonate or bicarbonate solution to neutralize any remaining acid, and then wash with water again.
- Dry the washed 1,3-dibromopropane over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.
- Perform a final purification by fractional distillation under reduced pressure. Collect the fraction boiling at 162-165 °C at atmospheric pressure or 63-63.5 °C at 26 mmHg.

Safety and Handling

1,3-Dibromopropane is a flammable liquid and is harmful if swallowed. It is also a skin irritant and toxic to aquatic life with long-lasting effects. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases.

Conclusion

1,3-Dibromopropane is a fundamental building block in synthetic chemistry, valued for its ability to introduce a propyl linker into molecules. Its well-defined molecular structure and predictable reactivity make it an indispensable tool for researchers in academia and industry,

particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 1,3-Dibromopropane Wikipedia [en.wikipedia.org]
- 2. Propane, 1,3-dibromo- [webbook.nist.gov]
- 3. 1,3-Dibromopropane | 109-64-8 [chemicalbook.com]
- To cite this document: BenchChem. [1,3-Dibromopropane molecular structure and weight].
 BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b121459#1-3-dibromopropane-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com